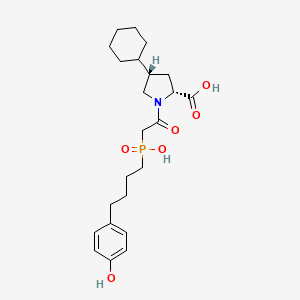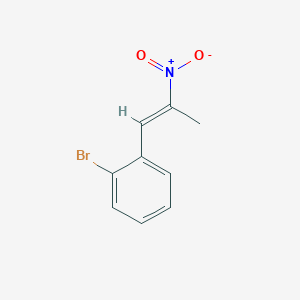
N-Acetyl-D-Glucosamine 3,6-Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
N-Acetyl-D-Glucosamine 3,6-Diacetate: derivatives have shown promising results in the treatment of inflammation-related diseases. Studies have indicated that certain modifications of N-Acetyl-D-Glucosamine can significantly inhibit serum levels of pro-inflammatory cytokines like IL-6 and TNF-α, and reduce leukocyte migration in inflammation models .
Organogelation
These compounds have been studied for their potential as organogelators. The ability to form gels in organic solvents is particularly interesting for applications in drug delivery systems and tissue engineering, where controlled release and structural support are crucial .
Lectin Histochemistry
In lectin histochemistry, N-Acetyl-D-Glucosamine 3,6-Diacetate can be used for competitive inhibition. This application is vital for understanding cell-cell communication and carbohydrate-protein interactions in biological processes .
Microbial Cultivation
This compound serves as a component in Barbour-Stonner-Kelly (BSK) medium, which is essential for cultivating certain strains of Borrelia burgdorferi spirochetes. This application is significant in the research of Lyme disease .
Inhibition Assays
N-Acetyl-D-Glucosamine 3,6-Diacetate: is used in binding buffer solutions to suspend bacterial strains like Streptococcus pneumoniae for inhibition assays. These assays are crucial for studying the specificity of immune system components such as M-ficolin .
Elastase Inhibition
Though weaker than other compounds, N-Acetyl-D-Glucosamine 3,6-Diacetate has been reported to inhibit elastase release from human polymorphonuclear leukocytes. Elastase is an enzyme that, when overactive, can contribute to various diseases, including emphysema and cystic fibrosis .
Potential Treatment for Autoimmune Diseases
There is ongoing research into the use of N-Acetyl-D-Glucosamine 3,6-Diacetate as a treatment for autoimmune diseases. Early tests have shown some success, indicating its potential as a therapeutic agent .
Joint Health and Repair
The parent molecule, N-Acetyl-D-Glucosamine, is known for its role in joint health. Derivatives like N-Acetyl-D-Glucosamine 3,6-Diacetate are being explored for their ability to aid in joint repair and maintenance, which could be beneficial for conditions such as osteoarthritis .
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-Acetyl-D-Glucosamine 3,6-Diacetate is a triacetylated analogue of D-Glucosamine . Its primary targets are the enzymes involved in glycoprotein metabolism . These enzymes play a crucial role in the formation of proteoglycans, which are the ground substance in the extracellular matrix of connective tissue .
Mode of Action
The compound interacts with its targets by undergoing phosphorylation and subsequently deacetylation . This process yields glucosamine-6-phosphate and acetate, marking the first committed step for both GlcNAc assimilation and amino-sugar .
Biochemical Pathways
The compound affects the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . This pathway is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .
Pharmacokinetics
It is known that upon uptake, these amino sugars undergo phosphorylation by phosphokinases . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
It is known that glucosamine derivatives are found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine-containing glycosaminoglycans are vital for the function of articular cartilage .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-D-Glucosamine 3,6-Diacetate involves the acetylation of N-Acetyl-D-Glucosamine at positions 3 and 6.", "Starting Materials": [ "N-Acetyl-D-Glucosamine", "Acetic Anhydride", "Pyridine", "Methanol", "Diethyl Ether" ], "Reaction": [ "To a solution of N-Acetyl-D-Glucosamine in pyridine, add acetic anhydride dropwise with stirring.", "Maintain the reaction mixture at room temperature for 2 hours.", "Quench the reaction by adding methanol and stir for 30 minutes.", "Extract the product with diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-Acetyl-D-Glucosamine 3,6-Diacetate." ] } | |
Número CAS |
221069-48-3 |
Fórmula molecular |
C₁₂H₁₉NO₈ |
Peso molecular |
305.28 |
Sinónimos |
2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)
